(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide
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Overview
Description
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE: is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzimidazole derivative with a pyrrolopyridine precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process may also involve purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole and pyrrolopyridine rings can undergo substitution reactions with various nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrrolopyridine: Shares the pyrrolopyridine ring but lacks the benzimidazole moiety.
Imidazole: Another heterocyclic compound with diverse applications
Uniqueness
N-1H-BENZIMIDAZOL-2-YL-2-(1,3-DIOXO-1,3-DIHYDRO-2H-PYRROLO[3,4-C]PYRIDIN-2-YL)PROPANAMIDE is unique due to its fused ring structure, combining the properties of both benzimidazole and pyrrolopyridine. This fusion enhances its potential biological activities and makes it a valuable compound for research and development .
Properties
Molecular Formula |
C17H13N5O3 |
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Molecular Weight |
335.32 g/mol |
IUPAC Name |
(2S)-N-(1H-benzimidazol-2-yl)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C17H13N5O3/c1-9(22-15(24)10-6-7-18-8-11(10)16(22)25)14(23)21-17-19-12-4-2-3-5-13(12)20-17/h2-9H,1H3,(H2,19,20,21,23)/t9-/m0/s1 |
InChI Key |
RMOZDNCHXNBMGU-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=C(C3=O)C=NC=C4 |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2N1)N3C(=O)C4=C(C3=O)C=NC=C4 |
Origin of Product |
United States |
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